molecular formula C11H18N4O4 B1433843 methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate CAS No. 1613134-38-5

methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate

Cat. No. B1433843
CAS RN: 1613134-38-5
M. Wt: 270.29 g/mol
InChI Key: WAXMOMHFLRXQGF-UHFFFAOYSA-N
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Description

“Methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate” is a complex organic compound. It contains a triazole ring, which is a five-membered ring with two nitrogen atoms and three carbon atoms . The compound also contains a tert-butoxycarbonyl (Boc) group, which is commonly used in organic synthesis to protect amines .


Synthesis Analysis

The synthesis of similar compounds often involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction . The synthesis process can be optimized by using various bases .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon environments in the molecule .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the reactive triazole ring and the Boc-protected amino group . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For example, its molecular weight can be determined using mass spectrometry . Its solubility, melting point, and other physical properties would need to be determined experimentally.

Scientific Research Applications

Triazole Derivatives in Drug Development

Triazoles, including methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate, are pivotal in the pharmaceutical industry for creating new drugs with various therapeutic activities. These compounds have been studied for their anti-inflammatory, antiplatelet, antimicrobial, antitumoral, and antiviral properties, among others. The versatility in the structural variations of triazoles allows for the synthesis of compounds with targeted biological activities. For instance, the review by Ferreira et al. (2013) highlights the significance of 1H-1,2,3-triazole derivatives in patent applications for new drugs, emphasizing the need for efficient synthesis methods that align with green chemistry principles to address emerging health challenges and drug resistance issues (Ferreira et al., 2013).

Green Chemistry and Synthesis

The synthesis of triazole derivatives, including those similar to methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate, is moving towards more eco-friendly and sustainable methods. Eco-friendly procedures, such as the use of water as a solvent, microwave irradiation, and the employment of biodegradable catalysts, have been developed to improve the efficiency and environmental impact of triazole synthesis. These advancements are crucial for reducing the ecological footprint of chemical synthesis while maintaining high yields and product purity. The review by de Souza et al. (2019) discusses recent eco-friendly methods for the click synthesis of 1,2,3-triazoles, highlighting innovations in catalysts and reaction conditions that offer benefits such as reduced reaction times and easier work-up processes (de Souza et al., 2019).

Future Directions

The future research directions for this compound could involve studying its potential biological activities, given the known activities of similar compounds . Additionally, further optimization of its synthesis process could be explored .

properties

IUPAC Name

methyl 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]triazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O4/c1-11(2,3)19-10(17)12-5-6-15-7-8(13-14-15)9(16)18-4/h7H,5-6H2,1-4H3,(H,12,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXMOMHFLRXQGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=C(N=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 1-(2-((tert-butoxycarbonyl)amino)ethyl)-1H-1,2,3-triazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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